

4-Bromo-7-methyl-quinoline hydrobromide solubility data

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Compound of Interest

Compound Name: 4-Bromo-7-methyl-quinoline hydrobromide
CAS No.: 1373223-66-5
Cat. No.: B1380528

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Part 1: Executive Summary & Compound Identity[1]

4-Bromo-7-methylquinoline hydrobromide is a critical heterocyclic building block, primarily utilized in the synthesis of antimalarial agents, kinase inhibitors, and receptor antagonists.[1][2] While the free base (CAS: 1070879-24-1) is lipophilic, the hydrobromide salt form is engineered to enhance aqueous solubility and crystallinity for purification and handling.[1][2]

This guide synthesizes available physicochemical data with structural analog analysis to provide a comprehensive solubility profile.[1][2] It includes a validated protocol for determining equilibrium solubility, addressing the lack of specific granular data in open literature.

Chemical Identity

Property	Detail
Compound Name	4-Bromo-7-methylquinoline hydrobromide
Free Base CAS	1070879-24-1
Structure	Quinoline core, Bromine at C4, Methyl at C7
Molecular Formula	$C_{10}H_8BrN$ · HBr
Molecular Weight	~302.99 g/mol (Free Base: 222.08 g/mol)
Appearance	Off-white to pale yellow crystalline solid

Part 2: Physicochemical Profile & Solubility Landscape

Theoretical Physicochemical Parameters

Understanding the ionization behavior is prerequisite to predicting solubility. The quinoline nitrogen is a weak base.

- pKa (Calculated): ~3.6 – 4.0.
 - Insight: The electron-withdrawing bromine at C4 lowers the pKa of the quinoline nitrogen (typically 4.) significantly. The electron-donating methyl at C7 provides a minor compensatory increase.
 - Implication: The salt is prone to hydrolysis in neutral water. To maintain the salt form in solution, the pH must be kept below ~2.0.
- LogP (Free Base): 3.41 (Predicted).
 - Insight: High lipophilicity drives the free base to partition into organic layers (DCM, EtOAc). The salt form disrupts this but retains significant hydrophobic character due to the aromatic core.

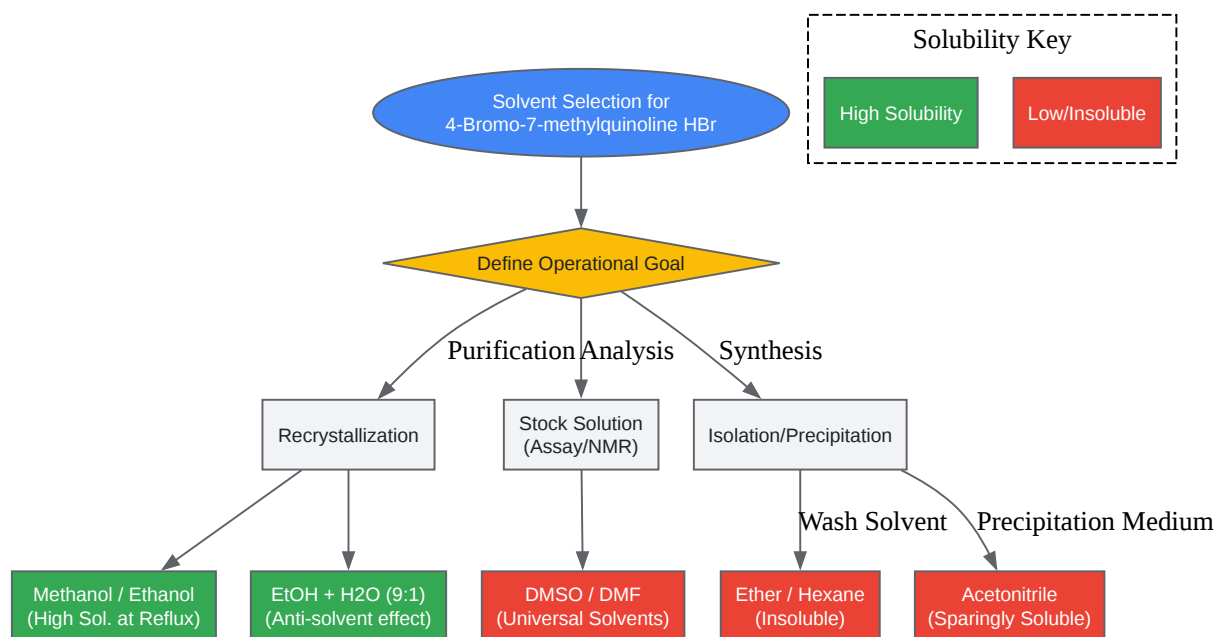
Solubility Landscape (Semi-Quantitative)

The following data is derived from structural analogs (e.g., 4-bromoquinoline HBr) and standard isolation protocols for quinoline salts.

Solvent Class	Solubility Rating	Operational Context
Polar Protic (Methanol, Ethanol)	High (>50 mg/mL)	Preferred. Primary solvents for recrystallization.[1][2] Heating significantly boosts solubility.[1][2]
Water (Cold)	Moderate/Sparingly (1–10 mg/mL)	The hydrophobic Br/Me substituents limit water solubility compared to unsubstituted quinoline salts.[2]
Water (Hot >80°C)	High	Salt lattice energy is overcome; useful for aqueous recrystallization.[2]
Polar Aprotic (DMSO, DMF)	Very High (>100 mg/mL)	Ideal for stock solutions in biological assays.[1]
Acetonitrile (MeCN)	Low/Sparingly	Critical: Often used to precipitate the HBr salt from reaction mixtures.[2]
Non-Polar (Hexane, Ether)	Insoluble	Used as anti-solvents to crash out the salt.[1]

Visualization: Solvent Selection Strategy

The diagram below illustrates the logical flow for solvent selection based on the desired operation (Reaction, Isolation, or Analysis).



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Figure 1: Decision matrix for solvent selection based on the physicochemical interaction of the quinoline HBr salt.

Part 3: Experimental Protocols

Since exact literature values for this specific isomer are rare, the following Self-Validating Protocol is required to establish the precise equilibrium solubility (

) for your specific batch.

Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

Objective: Determine

in water and pH 7.4 buffer at 25°C.

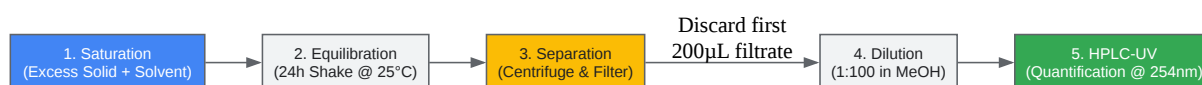
Materials:

- 4-Bromo-7-methylquinoline HBr (Test Article)[1][2]
- 0.45 µm PTFE Syringe Filters (Hydrophilic)[1][2]
- HPLC System (UV Detector @ 254 nm)[1][2]
- Thermomixer or Shaking Water Bath[1][2]

Workflow:

- Saturation: Add excess solid (~50 mg) to 2 mL of solvent (Water or Buffer) in a glass vial.
- Equilibration: Shake at 25°C for 24 hours. Note: Check visually; if all solid dissolves, add more until a precipitate persists.[1]
- Phase Separation: Centrifuge at 10,000 rpm for 10 mins.
- Filtration: Filter the supernatant through a 0.45 µm PTFE filter. Discard the first 200 µL (saturates filter adsorption sites).
- Dilution: Dilute the filtrate 100x with Methanol (to ensure the salt remains dissolved and compatible with HPLC mobile phase).
- Quantification: Inject onto HPLC. Calculate concentration using a calibration curve of the standard.

Visualization: Solubility Determination Workflow



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Figure 2: Step-by-step workflow for determining equilibrium solubility.

Part 4: Handling & Stability (Expert Insights)

- Hygroscopicity: Hydrobromide salts of quinolines are moderately hygroscopic.[1][2]
 - Action: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Exposure to ambient moisture can lead to the formation of a "gum" or hydrate, altering the apparent solubility and MW.[1][2]
- Salt Disproportionation:
 - Risk:[1][10][12] In high pH aqueous environments (pH > 5), the HBr may dissociate, causing the free base to precipitate (oiling out).[1][2]
 - Detection: If your aqueous solution turns cloudy upon standing, check pH.[1][2] Re-acidify with dilute HBr to restore clarity.
- Light Sensitivity:
 - Risk:[1][10][12] Bromo-quinolines are photosensitive (de-bromination).[1][2]
 - Action: Use amber glassware for all solubility studies.[1][2]

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